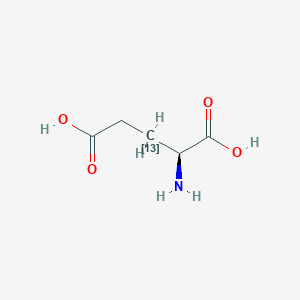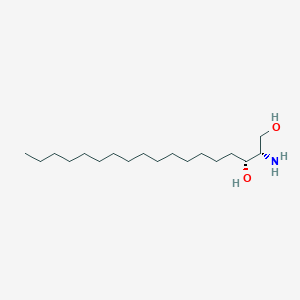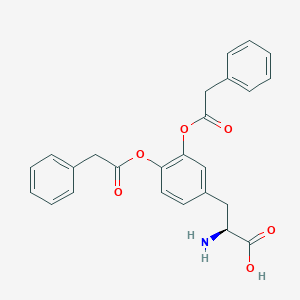
3,4-Diphenylacetyl-L-dopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenylacetyl-L-dopa (DADL) is a synthetic compound that has been extensively studied for its potential use in scientific research. DADL is a derivative of L-dopa, a medication commonly used for the treatment of Parkinson's disease. However, unlike L-dopa, DADL has no clinical applications and is used solely for research purposes.
Mecanismo De Acción
3,4-Diphenylacetyl-L-dopa is a selective agonist of the delta-opioid receptor, which is one of the three types of opioid receptors in the brain. Activation of the delta-opioid receptor by 3,4-Diphenylacetyl-L-dopa leads to the release of endogenous opioids, which are natural painkillers produced by the body. The release of endogenous opioids results in analgesia and other physiological effects.
Efectos Bioquímicos Y Fisiológicos
3,4-Diphenylacetyl-L-dopa has been shown to have analgesic properties in both animal and human studies. It has also been shown to have anti-inflammatory effects and can reduce fever. 3,4-Diphenylacetyl-L-dopa can affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 3,4-Diphenylacetyl-L-dopa can affect the gastrointestinal system, causing nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Diphenylacetyl-L-dopa in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise study of the receptor's function. Additionally, 3,4-Diphenylacetyl-L-dopa has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, one limitation of using 3,4-Diphenylacetyl-L-dopa is its potential to cause side effects, such as nausea and vomiting, which can affect the results of experiments.
Direcciones Futuras
For research on 3,4-Diphenylacetyl-L-dopa include investigating its potential use in the treatment of pain and addiction. Additionally, more studies are needed to fully understand the mechanisms of action of 3,4-Diphenylacetyl-L-dopa and its effects on various physiological systems. Finally, the development of more selective and potent delta-opioid receptor agonists could lead to new treatments for pain and addiction.
Métodos De Síntesis
3,4-Diphenylacetyl-L-dopa is synthesized from L-tyrosine, a non-essential amino acid. The synthesis process involves several steps, including protection of the amino and carboxyl groups, selective reduction of the nitro group, and acetylation of the resulting amine. The final product is purified using column chromatography. The synthesis method is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
3,4-Diphenylacetyl-L-dopa has been used in various scientific research studies, including pharmacology, neurochemistry, and behavioral studies. It has been shown to have analgesic properties and can be used to study the mechanisms of pain perception. 3,4-Diphenylacetyl-L-dopa has also been used to investigate the role of endogenous opioids in the brain and their interactions with other neurotransmitters. Additionally, 3,4-Diphenylacetyl-L-dopa has been used to study the effects of opioids on behavior and addiction.
Propiedades
Número CAS |
120382-00-5 |
|---|---|
Nombre del producto |
3,4-Diphenylacetyl-L-dopa |
Fórmula molecular |
C25H23NO6 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
Clave InChI |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Sinónimos |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




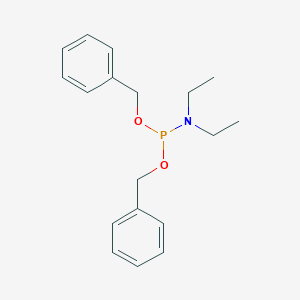
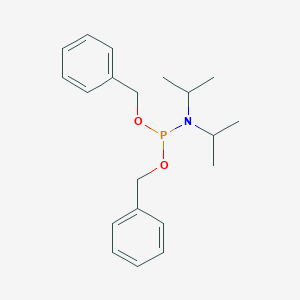
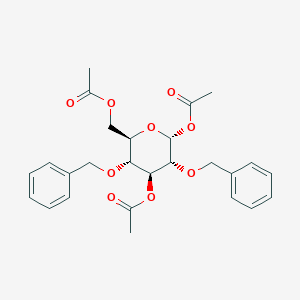
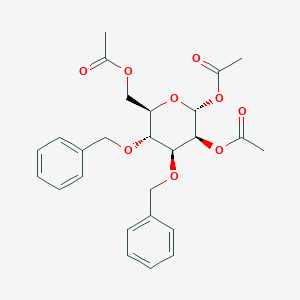
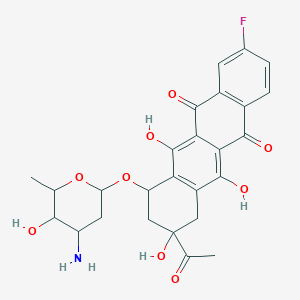

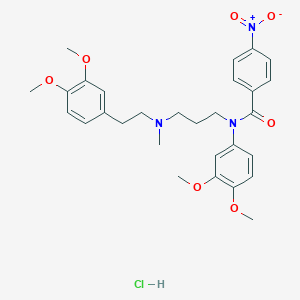
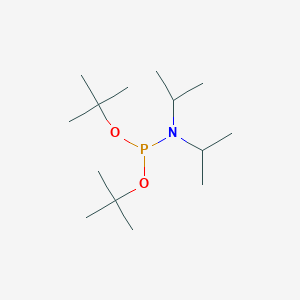
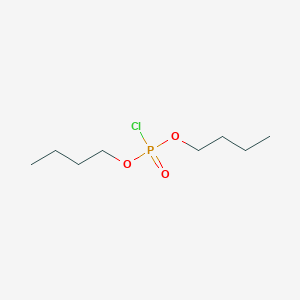
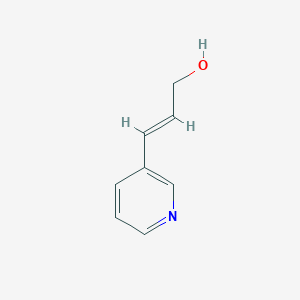
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
